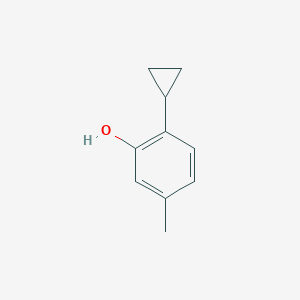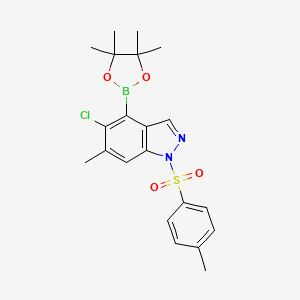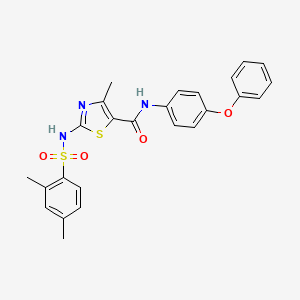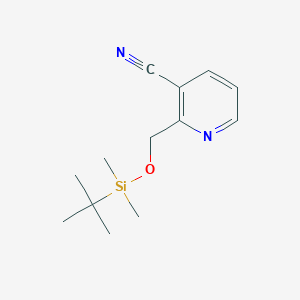
2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile is an organic compound that features a nicotinonitrile core with a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBDMS-protected intermediate is then subjected to further reactions to introduce the nicotinonitrile moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile group, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Grignard reagents in ether solvents at low temperatures.
Major Products Formed
Oxidation: The major product is typically an aldehyde or ketone.
Reduction: The major product is usually an amine or alcohol.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.
科学研究应用
2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile involves its reactivity as a protected intermediate. The TBDMS group provides stability, allowing for selective reactions at other functional groups. Upon deprotection, the compound can participate in various chemical transformations, targeting specific molecular pathways and interactions.
相似化合物的比较
Similar Compounds
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)acetaldehyde
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)phenol
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile is unique due to its combination of a nicotinonitrile core and a TBDMS protecting group. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining selectivity and stability sets it apart from other similar compounds.
属性
分子式 |
C13H20N2OSi |
|---|---|
分子量 |
248.40 g/mol |
IUPAC 名称 |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H20N2OSi/c1-13(2,3)17(4,5)16-10-12-11(9-14)7-6-8-15-12/h6-8H,10H2,1-5H3 |
InChI 键 |
ZYUPVHNUNFDWRN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=N1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 1-methyl-5-(2'-methyl-[1,1'-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13929365.png)
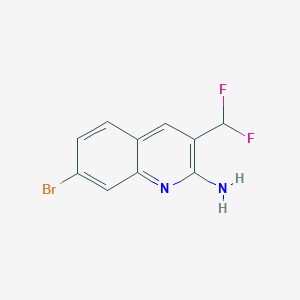
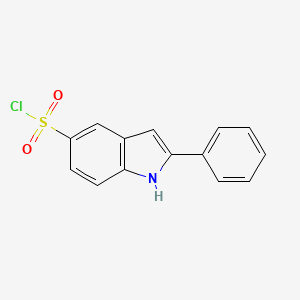
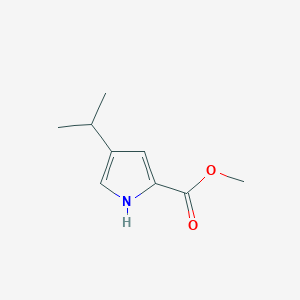
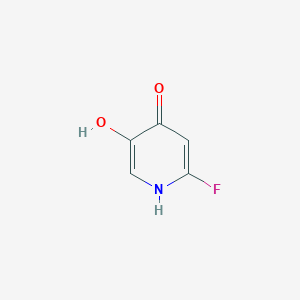
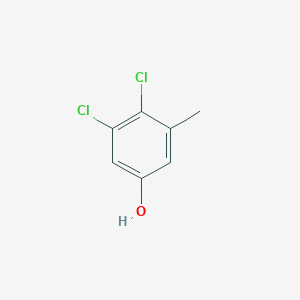

![1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine](/img/structure/B13929406.png)
